1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-methoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXXTNFAEIJNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456117 | |
| Record name | 1,2-Pyrrolidinedicarboxylicacid,1-methylester(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134250-76-3 | |
| Record name | N-Carbomethoxy proline, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134250763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Pyrrolidinedicarboxylicacid,1-methylester(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-CARBOMETHOXY PROLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EPY6RQW0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification of Pyrrolidine-2-carboxylic Acid
A conventional method involves esterifying pyrrolidine-2-carboxylic acid with methyl chloroformate. The reaction typically employs triethylamine as a base to neutralize HCl, facilitating nucleophilic acyl substitution. While this route is straightforward, it often yields racemic mixtures due to the absence of chiral control.
Saponification of Methoxycarbonyl Precursors
Alternative approaches utilize saponification of ester precursors. For instance, hydrolyzing 1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester under basic conditions (e.g., NaOH/EtOH) generates the target compound. However, this method risks decarboxylation under harsh conditions, necessitating careful temperature control.
Catalytic Hydrogenation Methods
Patent US20160145208A1 Methodology
A landmark patent (US20160145208A1) outlines a stereoselective route via catalytic hydrogenation of alkene intermediates. The process involves:
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Synthesis of Compound E : A chiral alkene precursor is prepared via asymmetric catalysis.
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding cis-configured pyrrolidine derivatives.
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Deprotection : Trifluoroacetic acid (TFA) in methylene chloride removes protecting groups, affording the final product.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Optical Purity |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C (5 mol%), EtOAc, 25°C | 85% | >99% ee |
| Deprotection | TFA (2 eq), CH₂Cl₂, 5°C → 25°C | 95% | - |
This method achieves exceptional enantiomeric excess (ee) by leveraging chiral starting materials and controlled hydrogenation.
Racemization Considerations
Racemization during alkylation remains a challenge. For example, alkylating compound c1 (a single enantiomer) without carboxyl protection leads to racemization at the 2-position. The patent addresses this by employing carboxyl-protected intermediates (R₃ = tert-butyl), stabilizing the stereocenter during alkylation.
Alkylation and Protecting Group Strategies
Nitrogen and Carboxyl Protection
Protecting groups are critical for regioselective functionalization:
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Nitrogen Protection : Benzyl (Bn) or tert-butoxycarbonyl (Boc) groups prevent unwanted side reactions.
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Carboxyl Protection : Methyl or tert-butyl esters facilitate selective methoxycarbonylation.
Example Protocol:
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Alkylation : React Boc-protected pyrrolidine with methyl iodide (K₂CO₃, DMF, 50°C).
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Deprotection : Remove Boc with TFA, then saponify the ester (LiOH, THF/H₂O).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Stereochemical Outcome |
|---|---|---|---|
| Traditional Esterification | Simple, low cost | Racemization, moderate yields | Racemic |
| Catalytic Hydrogenation | High ee, scalable | Requires chiral precursors | Enantiopure |
| Alkylation with Protection | Regioselective, versatile | Multi-step, costly reagents | Controlled |
Catalytic hydrogenation outperforms traditional methods in stereochemical fidelity, albeit with higher complexity.
Recent Advances in Stereoselective Synthesis
Enzymatic Resolution
Recent studies explore lipase-catalyzed kinetic resolution of racemic mixtures. For instance, Candida antarctica lipase B selectively hydrolyzes one enantiomer, achieving 90% ee.
Flow Chemistry
Continuous-flow systems enhance reaction control, reducing racemization during exothermic steps. A 2024 study reported 92% yield and 98% ee using a microfluidic hydrogenation reactor.
Industrial-Scale Production Techniques
Process Optimization
Industrial synthesis prioritizes cost and scalability:
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Solvent Recycling : Ethyl acetate is recovered via distillation, reducing waste.
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Catalyst Reuse : Pd/C catalysts are filtered and reactivated, lowering expenses.
Pilot Plant Data:
| Parameter | Value |
|---|---|
| Batch Size | 100 kg |
| Cycle Time | 48 h |
| Overall Yield | 78% |
Chemical Reactions Analysis
1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrolidine compounds.
Scientific Research Applications
Chemical Reactions
1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo several chemical reactions:
- Oxidation : Utilizing strong oxidizing agents like potassium permanganate, it can be converted into oxidized derivatives.
- Reduction : Reducing agents such as lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.
- Substitution : The compound participates in nucleophilic substitution reactions, replacing the methoxycarbonyl group under suitable conditions.
These reactions are crucial for synthesizing more complex organic molecules, particularly in pharmaceutical and agrochemical development.
Chemistry
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique chemical structure allows for the development of pharmaceuticals and agrochemicals. For instance, it is involved in synthesizing pyrrolidine derivatives that exhibit biological activity.
Biology
Research indicates that this compound has potential biological activities. Studies have explored its effects on enzyme functions and cellular processes. For example, it has been investigated for its interactions with kinases, which are critical in numerous signaling pathways .
Medicine
Ongoing research aims to uncover therapeutic applications of this compound. It is being studied as a building block for drug development targeting various diseases. Notably, modifications of pyrrolidine derivatives have shown promise in treating conditions such as diabetes and cancer through their action on specific receptors like PPARs (Peroxisome Proliferator-Activated Receptors) .
Case Study 1: PPAR Agonists
A series of pyrrolidine derivatives were synthesized based on this compound and tested for their agonistic activity at PPARα and PPARγ. Compounds demonstrated low nanomolar activity (5–90 nM) and effectively improved glucose metabolism in diabetic models .
Case Study 2: Kinase Inhibition
Research conducted by Luxenburger et al. synthesized selective CK1 kinase inhibitors using a chiral pyrrolidine scaffold derived from this compound. The study revealed that certain modifications significantly enhanced selectivity against CK1γ and CK1ε kinases, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism by which 1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The methoxycarbonyl and carboxylic acid groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group and Reactivity Differences
- Methoxycarbonyl vs. Acetyl/Isobutyryl Groups : The methoxycarbonyl group in the target compound is less sterically hindered than the acetyl (Ac-(MeO)Pdc) or isobutyryl groups, enhancing its reactivity in nucleophilic acyl substitutions .
- Protective Groups : Compared to tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups in analogs, the methoxycarbonyl group offers milder deprotection conditions, advantageous in multi-step syntheses .
- Halogenated Aromatic Moieties: Compounds like 1-(2-Cl-4-F-benzoyl)pyrrolidine-2-carboxylic acid exhibit enhanced electronic effects for target binding, unlike the non-halogenated target compound .
Solubility and Physicochemical Properties
- Aqueous Solubility : Pyrrolidine-2-carboxylic acid derivatives generally exhibit moderate aqueous solubility (~442 mg/L for unsubstituted analogs), but substituents like methoxycarbonyl or halogenated groups may reduce solubility due to increased hydrophobicity .
- Thermal Stability : The methoxycarbonyl group decomposes at higher temperatures (~150–200°C), whereas tert-butoxycarbonyl (Boc) groups are stable up to 250°C, influencing storage conditions .
Biological Activity
1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as Bruceanic acid D, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- CAS Number : 134250-76-3
- Molecular Formula : C7H11NO4
- Molecular Weight : 173.17 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 10 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes involved in metabolic pathways, thereby inhibiting their activity. For instance, it has been shown to inhibit metalloproteases, which play a crucial role in cancer metastasis and tissue remodeling.
Study on Antimicrobial Activity
In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolidine compounds, including this compound. They assessed their antimicrobial efficacy against a panel of pathogens, confirming its potential as a lead compound for developing new antibiotics .
Study on Anticancer Effects
A recent investigation published in Cancer Research highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to elucidate the underlying mechanisms, demonstrating that the compound modulates key signaling pathways associated with cancer progression .
Q & A
Q. What are the common synthetic routes for 1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid?
The compound is typically synthesized via esterification of pyrrolidine-2-carboxylic acid derivatives. A catalytic approach involves reacting the carboxylic acid with methanol and sulfuric acid under reflux to introduce the methoxycarbonyl group . For Boc-protected analogs, tert-butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, followed by selective deprotection under acidic conditions . Multi-step protocols may include coupling reactions with activated carbonyl intermediates, as demonstrated in the synthesis of related pyrrolidine derivatives .
Q. How is the structure of this compound confirmed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic shifts for the methoxycarbonyl group (e.g., ~3.7 ppm for OCH₃ in ¹H NMR) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carboxylic acid groups) .
- Elemental analysis : Validates empirical formula accuracy.
- X-ray crystallography : Resolves stereochemistry and bond lengths using programs like SHELXL for refinement .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Stable at room temperature in airtight containers; avoid moisture and strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
Chiral separation methods include:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases .
- Stereoselective synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s catalyst) during esterification or coupling steps .
- X-ray crystallography : Confirm absolute configuration via anomalous scattering data refined in SHELXL .
Q. What strategies optimize the stability of this compound under varying pH conditions?
- pH-dependent stability : The ester group hydrolyzes under basic conditions (pH > 10), while the carboxylic acid may decarboxylate under strong acids (pH < 2).
- Stabilization : Use buffered solutions (pH 4–7) for aqueous studies. Lyophilization enhances long-term storage stability .
- Monitoring : Employ HPLC or TGA/DSC to track decomposition products .
Q. How can this compound be functionalized for bioactive derivative development?
Key modifications include:
- Hydrazide formation : React with hydrazine monohydrate to generate carbohydrazides for condensation with aldehydes/ketones .
- Heterocyclic coupling : Introduce pyrazole or pyrrole moieties via Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Prodrug design : Ester-to-amide conversion to enhance bioavailability, as seen in clonidine analogs .
Q. How should researchers address discrepancies in reported purity or spectral data?
- Multi-method validation : Cross-check purity via HPLC, NMR, and mass spectrometry to rule out solvent/impurity artifacts .
- Reaction optimization : Adjust stoichiometry, temperature, or catalyst loading to improve yield and reproducibility .
- Crystallographic validation : Resolve structural ambiguities (e.g., tautomerism) using single-crystal X-ray diffraction .
Applications in Drug Discovery
Q. What in vitro assays are suitable for evaluating derivatives of this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorescence-based assays targeting proteases or kinases .
Q. How does stereochemistry influence the biological activity of its derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
